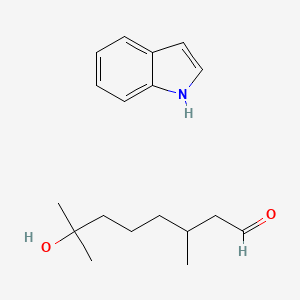
7-hydroxy-3,7-dimethyloctanal;1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3,7-dimethyloctanal;1H-indole is a complex organic compound formed through the reaction of 7-hydroxy-3,7-dimethyl-octanal with 1H-indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,7-dimethyloctanal;1H-indole typically involves the condensation reaction between 7-hydroxy-3,7-dimethyl-octanal and 1H-indole. The reaction is usually carried out under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-3,7-dimethyloctanal;1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-hydroxy-3,7-dimethyloctanal;1H-indole has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-3,7-dimethyloctanal;1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxycitronellal: A related compound with similar structural features.
Indole derivatives: Compounds containing the indole moiety, which may exhibit similar chemical properties.
Uniqueness
7-hydroxy-3,7-dimethyloctanal;1H-indole is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
68908-82-7 |
|---|---|
Fórmula molecular |
C18H27NO2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
7-hydroxy-3,7-dimethyloctanal;1H-indole |
InChI |
InChI=1S/C10H20O2.C8H7N/c1-9(6-8-11)5-4-7-10(2,3)12;1-2-4-8-7(3-1)5-6-9-8/h8-9,12H,4-7H2,1-3H3;1-6,9H |
Clave InChI |
NSBPKSMZAAJTFE-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C)O)CC=O.C1=CC=C2C(=C1)C=CN2 |
SMILES canónico |
CC(CCCC(C)(C)O)CC=O.C1=CC=C2C(=C1)C=CN2 |
Key on ui other cas no. |
68908-82-7 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















